
Hydroperoxide, 4-(1-methylethyl)phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 4-(1-methylethyl)phenyl, also known as 4-isopropylbenzyl hydroperoxide, is an organic compound with the molecular formula C10H14O2. It is a hydroperoxide derivative of isopropylbenzene and is commonly used as an intermediate in various chemical processes. This compound is known for its reactivity and is utilized in several industrial applications, particularly in the synthesis of other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 4-(1-methylethyl)phenyl, is typically synthesized through the oxidation of isopropylbenzene (cumene) using hydrogen peroxide. The reaction is catalyzed by acids or other catalysts to facilitate the formation of the hydroperoxide group. The general reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{H}_2\text{O}_2 \rightarrow \text{C}9\text{H}{11}\text{OOH} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 4-(1-methylethyl)phenyl, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the hydroperoxide group under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroperoxide group.
Aplicaciones Científicas De Investigación
Hydroperoxide, 4-(1-methylethyl)phenyl, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydroperoxide, 4-(1-methylethyl)phenyl, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide group, which can undergo homolytic cleavage to produce free radicals.
Comparación Con Compuestos Similares
Hydroperoxide, 4-(1-methylethyl)phenyl, can be compared with other similar hydroperoxide compounds, such as:
Cumene hydroperoxide: Similar in structure but with different reactivity and applications.
Tert-butyl hydroperoxide: Another hydroperoxide with distinct properties and uses.
Methyl ethyl ketone peroxide: Used in polymerization reactions and as a curing agent.
Each of these compounds has unique properties and applications, making this compound, a valuable compound in its own right due to its specific reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
21204-44-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-hydroperoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3 |
Clave InChI |
KXTYIWMMFJGCIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



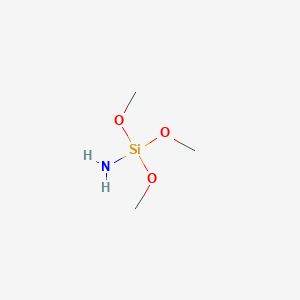

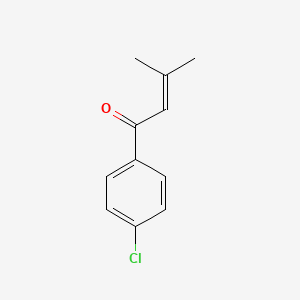
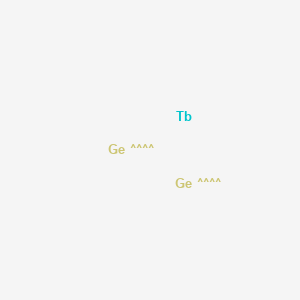




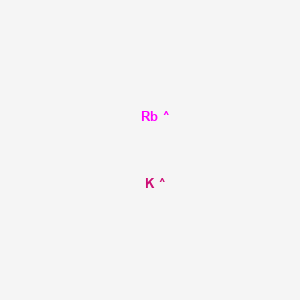

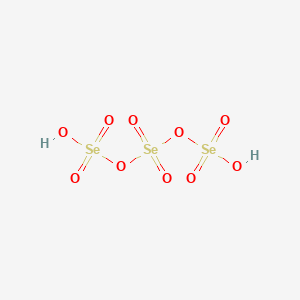

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
